molecular formula C4H8N2O2 B14045610 (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one

(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one

Cat. No.: B14045610
M. Wt: 116.12 g/mol
InChI Key: UJKOPPMEGDPMLI-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with an amino group at the 3-position and a hydroxyl group at the 4-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the chemoenzymatic synthesis starting from commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method includes the use of lipase-mediated resolution protocols to achieve high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemoenzymatic processes due to their efficiency and selectivity. These methods are designed to be environmentally friendly, cost-effective, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective pharmaceuticals and other specialized applications .

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(3S,4S)-3-amino-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3-/m0/s1

InChI Key

UJKOPPMEGDPMLI-HRFVKAFMSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C(=O)N1)N)O

Canonical SMILES

C1C(C(C(=O)N1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.